methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the structure of similar compounds can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of similar compounds .Scientific Research Applications
Drug Research and Development
The compound is related to the class of 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development, with many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis of Heterocycles
The compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .
Antioxidant Properties
The compound may have antioxidant properties. Similar compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) derivatives, have been found to have strong antioxidant properties .
Analgesic Properties
The compound may have potential analgesic properties. A study on methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a similar compound, found that modification of the benzene moiety of the molecule can enhance the analgesic properties of the class of compounds studied .
Regioselectivity in Alkylation Reactions
The compound may be used to establish regioselectivity in alkylation reactions for the reliable design and synthesis of combinatorial libraries .
Antifungal Activity
The compound may have potential antifungal activity. A study found that the benzene ring of the indazole in similar compounds was beneficial for antifungal activity .
Future Directions
properties
IUPAC Name |
methyl 4-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-17(20)13-6-8-16(9-7-13)25(22,23)19-12-18(21)10-14-4-2-3-5-15(14)11-18/h2-9,19,21H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQXKHWTLCKHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate |
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